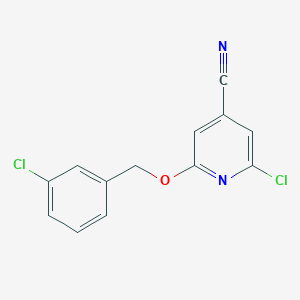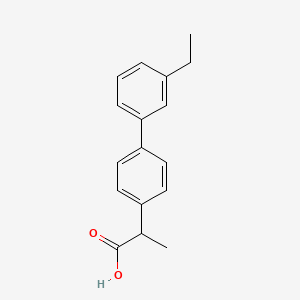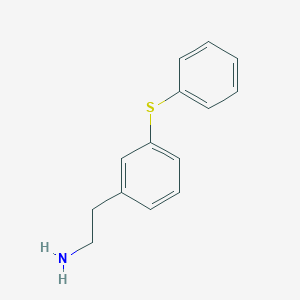
2-(3-(Phenylthio)Phenyl)Ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-フェニルチオ)フェニル)-1-アミノエタンは、フェニル環にフェニルチオ基が結合し、さらにアミノエタン鎖が結合した有機化合物です。
製造方法
合成経路と反応条件
2-(3-フェニルチオ)フェニル)-1-アミノエタンの合成は、いくつかの方法で達成できます別の方法には、ニトリルまたはアミドの還元による第一級アミンの生成があり、その後、フェニルチオ化合物と反応させます .
工業生産方法
この化合物の工業生産は、通常、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を伴います。このプロセスには、触媒や特定の反応温度の使用が含まれ、目的の化学変換を促進します。
化学反応解析
反応の種類
2-(3-フェニルチオ)フェニル)-1-アミノエタンは、以下を含むさまざまな化学反応を起こします。
酸化: フェニルチオ基は、スルホキシドまたはスルホンを生成するように酸化される可能性があります。
還元: この化合物は、対応するアミンまたはその他の還元生成物を生成するように還元することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: ハロアルカンやアシルクロリドなどの試薬は、置換反応で一般的に使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元は第一級または第二級アミンを生成する可能性があります。
科学研究における用途
2-(3-フェニルチオ)フェニル)-1-アミノエタンは、科学研究においていくつかの用途があります。
化学: これは、より複雑な分子の合成のための構成単位として使用されます。
生物学: この化合物は、酵素阻害やタンパク質相互作用を含む研究で使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenylthio)phenyl)-1-aminoethane can be achieved through several methodsAnother method includes the reduction of nitriles or amides to form the primary amine, which is then reacted with a phenylthio compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the desired chemical transformations.
化学反応の分析
Types of Reactions
2-(3-phenylthio)phenyl)-1-aminoethane undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
科学的研究の応用
2-(3-phenylthio)phenyl)-1-aminoethane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
2-(3-フェニルチオ)フェニル)-1-アミノエタンがその効果を発揮するメカニズムには、特定の分子標的との相互作用が関与します。 たとえば、これは特定の酵素や受容体の阻害剤として作用し、それらの活性を調節し、さまざまな生体経路に影響を与える可能性があります .
類似の化合物との比較
類似の化合物
フェニルアラニン: 同様のフェニル基構造を持つアミノ酸。
2-ニトロ-5-(フェニルチオ)アニリン: アニリン環にフェニルチオ基が結合した化合物
独自性
2-(3-フェニルチオ)フェニル)-1-アミノエタンは、その官能基の特定の組み合わせにより、独特の化学的および生物学的特性を付与するため、独特です。この独自性は、研究や産業におけるさまざまな用途にとって価値があります。
類似化合物との比較
Similar Compounds
Phenylalanine: An amino acid with a similar phenyl group structure.
2-nitro-5-(phenylthio)aniline: A compound with a phenylthio group attached to an aniline ring
Uniqueness
2-(3-phenylthio)phenyl)-1-aminoethane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
特性
分子式 |
C14H15NS |
|---|---|
分子量 |
229.34 g/mol |
IUPAC名 |
2-(3-phenylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C14H15NS/c15-10-9-12-5-4-8-14(11-12)16-13-6-2-1-3-7-13/h1-8,11H,9-10,15H2 |
InChIキー |
FJLQSSVQBNJTEU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


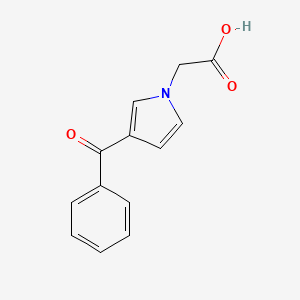
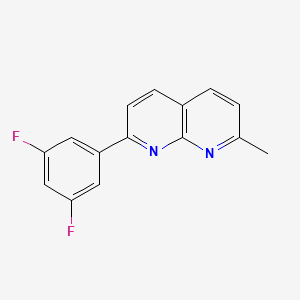
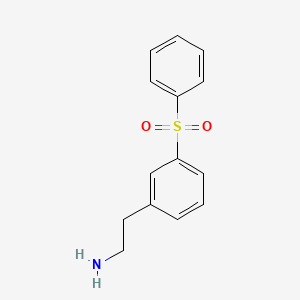
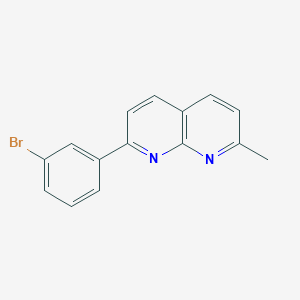
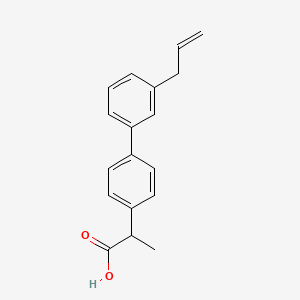
![2-(3-Bromophenyl)pyrido[2,3-d]pyrimidine](/img/structure/B10840745.png)
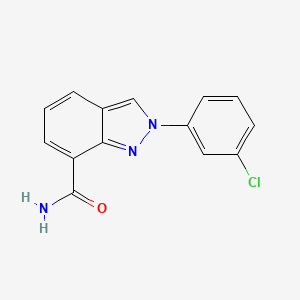
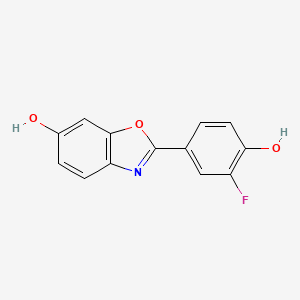

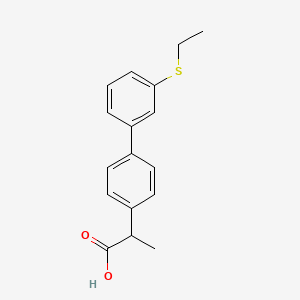
![2-(3-Chloro-phenyl)-1H-[1,8]naphthyridin-4-one](/img/structure/B10840784.png)
